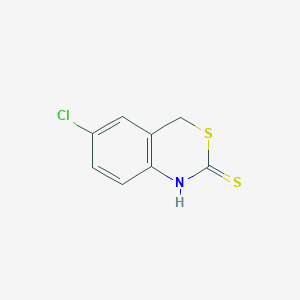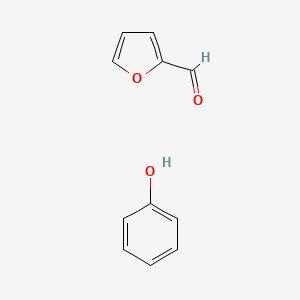
Furan-2-carbaldehyde;phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol furfuraldehyde is a chemical compound formed by the reaction of phenol and furfural. It is a type of phenolic resin known for its excellent thermal stability, mechanical strength, and resistance to chemical attack. These properties make it valuable in various industrial applications, including adhesives, coatings, and composite materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenol furfuraldehyde is synthesized through a condensation reaction between phenol and furfural. The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under controlled temperature conditions. The process involves the formation of a methylene bridge between the phenol and furfural molecules, resulting in a thermosetting resin.
Industrial Production Methods: In industrial settings, phenol furfuraldehyde is produced by mixing phenol and furfural in a reactor, followed by the addition of an acid catalyst. The mixture is heated to a specific temperature to initiate the condensation reaction. The resulting resin is then cooled, washed, and dried to obtain the final product. This method ensures high yield and purity of the resin.
Chemical Reactions Analysis
Types of Reactions: Phenol furfuraldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert phenol furfuraldehyde into corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups into the phenol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced compounds.
Substitution: Halogenated, nitrated, and sulfonated phenol derivatives.
Scientific Research Applications
Phenol furfuraldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organic compounds and polymers.
Biology: Employed in the preparation of bio-compatible materials and as a crosslinking agent in biomaterials.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of high-performance adhesives, coatings, and composite materials due to its excellent mechanical and thermal properties.
Mechanism of Action
Phenol furfuraldehyde can be compared with other phenolic resins and furan derivatives:
Phenol Formaldehyde: Similar in structure but uses formaldehyde instead of furfural. Phenol formaldehyde resins are widely used in the production of plywood and laminates.
Furfural Alcohol: Derived from furfural and used in the production of furan resins. It has applications in foundry sand binders and corrosion-resistant materials.
Urea Formaldehyde: Another phenolic resin that uses urea and formaldehyde. It is commonly used in adhesives and particleboard production.
Uniqueness: Phenol furfuraldehyde stands out due to its superior thermal stability and resistance to chemical attack compared to other phenolic resins. Its ability to form strong covalent bonds with various substrates makes it highly valuable in high-performance applications.
Comparison with Similar Compounds
- Phenol Formaldehyde
- Furfural Alcohol
- Urea Formaldehyde
- Melamine Formaldehyde
Properties
CAS No. |
26338-61-4 |
|---|---|
Molecular Formula |
C11H10O3 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
furan-2-carbaldehyde;phenol |
InChI |
InChI=1S/C6H6O.C5H4O2/c7-6-4-2-1-3-5-6;6-4-5-2-1-3-7-5/h1-5,7H;1-4H |
InChI Key |
ANAGEECPKFGKEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)O.C1=COC(=C1)C=O |
Related CAS |
26338-61-4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
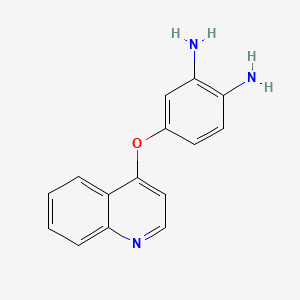

![5-Ethylthiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B8636636.png)

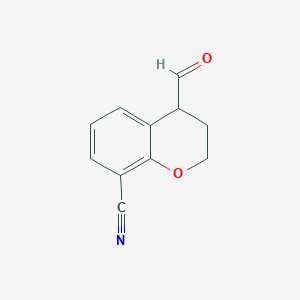
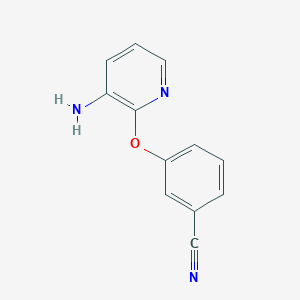
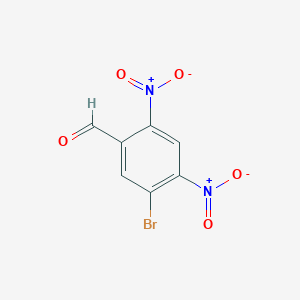

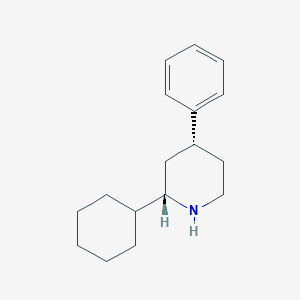
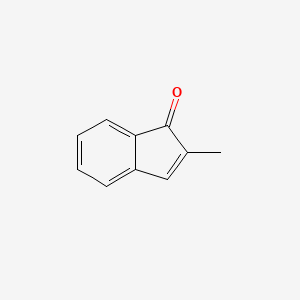
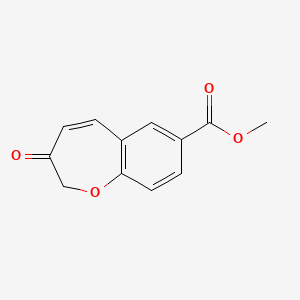
![Methyl [3-(2-oxopropyl)phenoxy]acetate](/img/structure/B8636703.png)
![6-Iodo-2-methoxy-3-[(4-methoxybenzyl)oxy]pyridine](/img/structure/B8636711.png)
